Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H25N5O7S3 and its molecular weight is 591.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various complex organic compounds incorporating elements such as the thiadiazole moiety, aiming to explore their chemical properties and potential applications. For instance, Desai et al. (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents, highlighting the process of creating compounds with antibacterial and antifungal activities (Desai, N., Shihora, P. N., & Moradia, D.). Similarly, Jagodziński, Wesołowska, and Sośnicki (2000) focused on reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, leading to the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, which were further condensed with benzaldehyde to yield benzylidene derivatives (Jagodziński, T., Wesołowska, A., & Sośnicki, J.).
Antimicrobial and Anticancer Applications
The exploration of compounds with antimicrobial and anticancer activities is a significant area of research. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed them as insecticidal agents against the cotton leafworm, demonstrating the potential of such compounds in pest control (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H.). Horishny, Drapak, Chaban, Ostapiuk, and Matiychuk (2020) prepared N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and evaluated their anticancer activity, indicating the promise of these compounds in the search for new anticancer agents (Horishny, V., Drapak, I., Chaban, T., Ostapiuk, Y., & Matiychuk, V.).
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O7S3/c1-2-36-22(32)17-3-7-18(8-4-17)25-20(30)15-37-24-28-27-23(38-24)26-21(31)16-5-9-19(10-6-16)39(33,34)29-11-13-35-14-12-29/h3-10H,2,11-15H2,1H3,(H,25,30)(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTXCUNWNPGMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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